molecular formula C30H24N2O4 B12476247 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)benzamide

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)benzamide

Cat. No.: B12476247
M. Wt: 476.5 g/mol
InChI Key: GEGJQTMGEAKWLA-UHFFFAOYSA-N
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Description

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)benzamide is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an isoindole moiety

Preparation Methods

The synthesis of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the cyclopropane ring, followed by the construction of the isoindole moiety and subsequent functionalization to introduce the benzamide group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar compounds include other cyclopropane-fused isoindole derivatives and benzamide derivatives. Compared to these compounds, 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)benzamide is unique due to its specific structural features, which may confer distinct chemical and biological properties. Some similar compounds are:

  • 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)benzamide
  • 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-chlorophenyl)benzamide

Properties

Molecular Formula

C30H24N2O4

Molecular Weight

476.5 g/mol

IUPAC Name

4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(4-phenoxyphenyl)benzamide

InChI

InChI=1S/C30H24N2O4/c33-28(31-18-8-12-21(13-9-18)36-20-4-2-1-3-5-20)17-6-10-19(11-7-17)32-29(34)26-22-14-15-23(25-16-24(22)25)27(26)30(32)35/h1-15,22-27H,16H2,(H,31,33)

InChI Key

GEGJQTMGEAKWLA-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)OC7=CC=CC=C7

Origin of Product

United States

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